molecular formula C13H11FO3S B6374887 3-Fluoro-5-(3-methylsulfonylphenyl)phenol CAS No. 1261897-90-8

3-Fluoro-5-(3-methylsulfonylphenyl)phenol

Cat. No.: B6374887
CAS No.: 1261897-90-8
M. Wt: 266.29 g/mol
InChI Key: PNYROGKRSHTQIT-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-methylsulfonylphenyl)phenol is a chemical compound characterized by the presence of a fluorine atom, a methylsulfonyl group, and a phenol group on a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the biphenyl structure.

    Reduction: Conversion of the nitro group to an amine group.

    Diazotization: Formation of a diazonium salt from the amine group.

    Fluorination: Substitution of the diazonium group with a fluorine atom.

    Sulfonylation: Introduction of the methylsulfonyl group.

    Hydroxylation: Introduction of the phenol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3-Fluoro-5-(3-methylsulfonylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the methylsulfonyl group can enhance the compound’s binding affinity and selectivity for specific targets. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(3-methylsulfonylphenyl)phenol
  • 3-Fluoro-5-(4-methylsulfonylphenyl)phenol
  • 3-Fluoro-5-(3-methylsulfonylphenyl)aniline

Uniqueness

3-Fluoro-5-(3-methylsulfonylphenyl)phenol is unique due to the specific positioning of the fluorine atom and the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

3-fluoro-5-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYROGKRSHTQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684497
Record name 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-90-8
Record name [1,1′-Biphenyl]-3-ol, 5-fluoro-3′-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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